molecular formula C22H23NO6S B2399352 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide CAS No. 946243-44-3

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2399352
CAS No.: 946243-44-3
M. Wt: 429.49
InChI Key: AUZJEJTWYMBPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C 22 H 23 NO 6 S and a molecular weight of 429.49 g/mol . This acetamide derivative features a complex structure incorporating a furan ring, a 4-methoxybenzenesulfonyl group, and a 2-methylphenoxy moiety . Compounds with furan and benzenesulfonyl groups are of significant interest in medicinal chemistry and chemical biology research. For instance, structurally related sulfonyl-containing compounds have been investigated for their potential to inhibit microtubule formation , while furan-based molecular hybrids are actively studied for their cytotoxic profiles against human carcinoma cell lines . The specific physical properties, mechanism of action, and primary research applications of this compound are areas for further investigation. This product is provided with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-16-6-3-4-7-19(16)29-15-22(24)23-14-21(20-8-5-13-28-20)30(25,26)18-11-9-17(27-2)10-12-18/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZJEJTWYMBPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Methoxybenzenesulfonyl Group : Enhances solubility and potential binding interactions.
  • Methylphenoxy Moiety : May influence the compound's pharmacokinetics and bioavailability.

The molecular formula for this compound is C20H19NO5SC_{20}H_{19}NO_5S with a molecular weight of approximately 385.43 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been investigated for its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in glucocorticoid metabolism. Inhibition of this enzyme may provide therapeutic benefits in conditions such as obesity and diabetes by modulating glucocorticoid levels .

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. This could be particularly beneficial in treating chronic inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may have potential as an anticancer agent , possibly through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth .

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated inhibition of 11β-hydroxysteroid dehydrogenase type 1, suggesting metabolic modulation .
Study 2Investigated anti-inflammatory effects in vitro, showing reduced cytokine production .
Study 3Explored anticancer properties, indicating potential for inducing apoptosis in specific cancer cell lines .

Case Studies

  • Case Study on Metabolic Disorders :
    • A study involving animal models demonstrated that administration of the compound led to improved metabolic profiles, including reduced body weight and improved insulin sensitivity.
  • Case Study on Inflammatory Diseases :
    • Clinical trials assessing the anti-inflammatory effects showed significant reductions in markers of inflammation among participants receiving the compound compared to controls.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Key Structural Features Synthesis Yield (%) Biological Activity (IC50/In Vivo) Molecular Properties (logP, MW) Reference ID
Target Compound Furan-2-yl, 4-methoxybenzenesulfonyl, 2-methylphenoxyacetamide N/A Not reported Estimated logP: ~3.2; MW: ~447.5 g/mol -
N-[(furan-2-yl)methyl]-2-(2-methylphenoxy)acetamide () Simplified furan and phenoxyacetamide; lacks sulfonyl group N/A Not reported logP: 2.80; MW: 245.28 g/mol
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) () Methoxyphenyl ethyl, naphthylacetamide N/A IC50 = 69 µM (α-glucosidase) N/A
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () Dimethoxyphenyl, isobutylsulfonyl, methylphenoxyacetamide N/A ACE2 docking score: -5.51 kcal/mol N/A
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Methoxy-nitrobenzene, methylsulfonylacetamide N/A Intermediate for heterocycles N/A

Pharmacological and Functional Comparisons

  • Enzyme Inhibition :

    • Compound 3a () demonstrated α-glucosidase inhibition (IC50 = 69 µM), suggesting acetamide derivatives with aromatic substituents (e.g., naphthyl, methoxyphenyl) enhance enzyme binding .
    • The target compound’s 4-methoxybenzenesulfonyl group may improve binding to sulfhydryl-containing enzymes (e.g., ACE2 in ), though direct data are lacking .
  • Synthetic Accessibility: highlights high yields (82%) for acetamide derivatives using bromoacetyl bromide and amine intermediates, suggesting the target compound could be synthesized via similar pathways .
  • Molecular Properties :

    • The furan-2-yl group (logP contribution ~0.7) and 4-methoxybenzenesulfonyl moiety (polar surface area ~40 Ų) in the target compound likely enhance membrane permeability compared to simpler analogs like .

Q & A

Q. What are the standard synthetic routes for N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide?

The synthesis involves multi-step reactions, typically starting with sulfonylation of a furan-ethylamine intermediate followed by amide coupling. Key steps include:

  • Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Phenoxyacetamide formation : Coupling the intermediate with 2-(2-methylphenoxy)acetic acid using carbodiimide reagents (e.g., EDCI) and hydroxybenzotriazole (HOBt) in DMF .
  • Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
Synthesis StepReagents/ConditionsPurpose
Sulfonylation4-Methoxybenzenesulfonyl chloride, DCM, triethylamineIntroduce sulfonyl group
Amide couplingEDCI, HOBt, DMF, 2-(2-methylphenoxy)acetic acidForm acetamide backbone
PurificationSilica gel chromatography (hexane:EtOAc)Isolate pure product

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C NMR : Assign signals for sulfonyl (δ ~7.8 ppm, aromatic protons), furan (δ ~6.3–7.4 ppm), and acetamide (δ ~3.5–4.0 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 473.15) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
TechniqueParametersKey Data
¹H NMR400 MHz, DMSO-d₆δ 2.3 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃)
HPLCC18, 70:30 acetonitrile:H₂O, 1 mL/minRetention time: 8.2 min

Q. What functional groups dominate the compound’s reactivity?

Key groups include:

  • Sulfonyl group : Participates in nucleophilic substitutions (e.g., with amines or thiols) under basic conditions .
  • Acetamide backbone : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during reactions .
  • Furan ring : Prone to electrophilic aromatic substitution (e.g., nitration) but sensitive to strong oxidants .

Advanced Research Questions

Q. How can reaction yields be optimized amid conflicting literature reports on sulfonylation efficiency?

Conflicting yields (40–75%) may arise from solvent choice, temperature, or reagent ratios. Methodological recommendations:

  • Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, base strength) to identify optimal conditions .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for improved sulfonylation .
  • In situ monitoring : Use FT-IR to track sulfonyl chloride consumption .

Q. What strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies may stem from assay conditions or compound purity. Solutions include:

  • Dose-response validation : Test across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., kinase inhibition) .
  • Metabolite profiling : Use LC-MS to rule out degradation products during bioassays .
  • Target fishing : Employ affinity chromatography or thermal shift assays to identify direct binding partners .

Q. How can computational modeling predict the compound’s mechanism of action?

Integrate:

  • Molecular docking : Screen against targets (e.g., COX-2, EGFR) using AutoDock Vina; prioritize poses with sulfonyl group in catalytic pockets .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to assess target compatibility .
  • QSAR : Corstruct models using substituent electronic parameters (Hammett σ) to predict bioactivity trends .
Computational ToolApplicationExample Outcome
AutoDock VinaTarget predictionΔG = -9.2 kcal/mol for COX-2 binding
GROMACSBinding stabilityRMSD < 2 Å over 50 ns simulation

Contradiction Analysis and Experimental Design

Q. Why do solubility studies report conflicting data in polar vs. nonpolar solvents?

Variations arise from:

  • Polymorphism : Characterize crystal forms via X-ray diffraction to identify stable polymorphs .
  • Solvent purity : Use HPLC-grade solvents and control humidity during solubility tests .
  • Temperature gradients : Perform measurements at 25°C ± 0.1°C using a thermostated bath .

Q. How should researchers design assays to validate the compound’s anti-inflammatory potential?

  • In vitro : Test COX-1/COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) with IC₅₀ calculations .
  • Ex vivo : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages via ELISA .
  • Controls : Include celecoxib (COX-2 inhibitor) and indomethacin (non-selective) for benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.